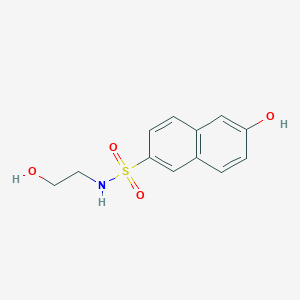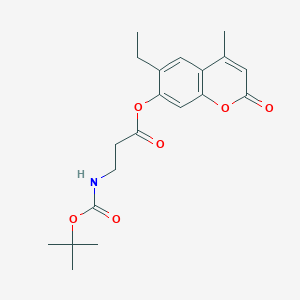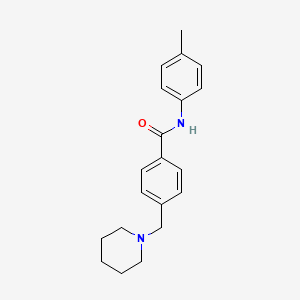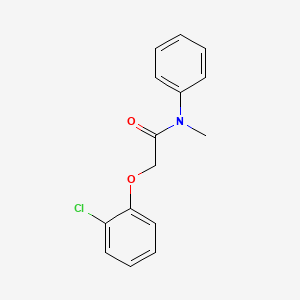
6-hydroxy-N-(2-hydroxyethyl)-2-naphthalenesulfonamide
Descripción general
Descripción
6-hydroxy-N-(2-hydroxyethyl)-2-naphthalenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical drug. This compound is also known as HESA, and it is a sulfonamide derivative of naphthalene. HESA has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Aplicaciones Científicas De Investigación
HESA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). HESA has also been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. Additionally, HESA has been found to exhibit anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of HESA is not fully understood. However, it has been suggested that HESA may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the production of inflammatory mediators and reactive oxygen species (ROS), respectively.
Biochemical and Physiological Effects:
HESA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). HESA has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, HESA has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HESA in lab experiments is its relatively low toxicity. HESA has been found to be well-tolerated in animal studies, with no adverse effects reported at therapeutic doses. However, one limitation of using HESA is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on HESA. One potential area of investigation is the development of HESA-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of HESA and to identify its molecular targets. Finally, future research could explore the potential of HESA as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, 6-hydroxy-N-(2-hydroxyethyl)-2-naphthalenesulfonamide is a chemical compound that has demonstrated significant potential for use in scientific research. Its anti-inflammatory, antioxidant, and anticancer effects make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of HESA and to identify its potential therapeutic applications.
Propiedades
IUPAC Name |
6-hydroxy-N-(2-hydroxyethyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c14-6-5-13-18(16,17)12-4-2-9-7-11(15)3-1-10(9)8-12/h1-4,7-8,13-15H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDLWTHBYQGNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCO)C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4699837.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699843.png)
![4-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4699850.png)

![2-bromo-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4699863.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4699876.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4699897.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4699905.png)


![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4699931.png)
![3-(allylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4699933.png)